molecular formula C11H16ClNO3 B1451019 (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride CAS No. 126312-63-8

(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride

Cat. No. B1451019
M. Wt: 245.7 g/mol
InChI Key: WEZPIGXFXWUCDS-PPHPATTJSA-N
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Description

“(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number 99953-00-1 . It has a molecular weight of 309.358 and a molecular formula of C16H23NO5 . It’s also known as "(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid" .


Synthesis Analysis

The synthesis of this compound involves several steps. The literature suggests that the compound can be synthesized from Di-tert-butyl dicarbonate (CAS#:24424-99-5) and 2,6-Dimethyl-L-tyrosine (CAS#:123715-02-6) . The synthetic route has been described in detail in the Organic Process Research and Development journal .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid backbone with an amino group at the 2nd carbon and a 4-hydroxy-2,6-dimethylphenyl group at the 3rd carbon . The exact mass of the molecule is 309.157623 .


Chemical Reactions Analysis

The compound is involved in several chemical reactions. For instance, it can undergo Michael addition of N-heterocycles to chalcones . More details about its chemical reactions can be found in the Journal of Medicinal Chemistry .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 512.0±50.0 °C at 760 mmHg, and a melting point of 174-177 °C . Its flash point is 263.5±30.1 °C . The compound has a LogP value of 3.15, indicating its lipophilicity .

Scientific Research Applications

Structural Analysis and Conformation

Research on derivatives of (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride has provided insights into the conformational analyses of these compounds. Studies have reported the crystal structures of these derivatives, highlighting the specific conformations and hydrogen-bonding motifs, which are crucial for understanding their interactions in different environments. Such structural analyses contribute to the broader field of crystallography and molecular design, aiding in the synthesis of compounds with desired physical and chemical properties (Nitek et al., 2020).

Synthesis of Derivatives for Potential Applications

The synthesis of new derivatives based on the structure of (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride has been explored for various potential applications, including the development of anticancer agents. For example, a series of compounds synthesized from modifications of this structure showed promising HDAC inhibitory actions, highlighting the potential for these derivatives in cancer therapy and the exploration of new therapeutic agents (Rayes et al., 2019).

Polymeric Applications and Medical Use

Further research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives of (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, has shown increased thermal stability and promising biological activities. These findings open avenues for the use of such modified hydrogels in medical applications, offering new materials for drug delivery systems and wound healing applications (Aly & El-Mohdy, 2015).

Fluorescence and Biochemical Research

The derivatization of amino acids with compounds related to (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid for fluorescence applications highlights another area of research. Such derivatives exhibit strong fluorescence, which is beneficial for biochemical assays and the development of fluorescent probes in biological research. This area of study provides tools for understanding biochemical pathways and protein interactions within cells (Frade et al., 2007).

Future Directions

The future directions of this compound could involve further exploration of its potential bioactive properties . Its synthesis and chemical reactions could also be optimized for more sustainable and efficient production .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15;/h3-4,10,13H,5,12H2,1-2H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPIGXFXWUCDS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid hydrochloride

CAS RN

126312-63-8
Record name 2,6-DIMETHYL-L-TYROSINE HYDROCHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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